molecular formula C8H14N2O3 B2491054 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one CAS No. 2243505-08-8

10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one

Cat. No.: B2491054
CAS No.: 2243505-08-8
M. Wt: 186.211
InChI Key: XFAMEZVLPCNWDY-UHFFFAOYSA-N
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Description

10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one (CAS: 70917-84-9) is a spirocyclic compound featuring a unique bicyclic framework with two oxygen atoms (4,8-dioxa) and two nitrogen atoms (1,10-diaza) in its structure. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.25 g/mol .

Properties

IUPAC Name

10-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-10-4-8(6-13-7(10)11)5-12-3-2-9-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAMEZVLPCNWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(COCCN2)COC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a spirocyclization reaction where a precursor containing both oxygen and nitrogen atoms is subjected to specific reaction conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid (PTSA) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively.

  • Case Study : A study demonstrated the synthesis of derivatives that showed promising biological activities against specific cancer cell lines. The compound's ability to inhibit cell proliferation was highlighted, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its spirocyclic structure enables the formation of various derivatives through functionalization.

  • Synthesis Example : Efficient one-pot synthesis methods have been developed for creating derivatives of this compound under solvent-free conditions, which enhances its appeal for sustainable chemistry practices .

Material Science

Research indicates that compounds like this compound can be utilized in developing new materials with unique properties.

  • Application Insight : The incorporation of this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in coatings and composites.

Mechanism of Action

The mechanism of action of 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 10-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
This compound 70917-84-9 C₁₁H₁₅NO 177.25 Methyl substituent; dioxa-diaza spiro framework Potential synthetic intermediate; unexplored bioactivity
3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one 2253633-01-9 C₈H₁₃FN₂O₃ 204.20 Fluoromethyl group; discontinued Limited commercial availability due to stability/synthesis challenges
Mangrovamides D–G N/A Variable N/A 5,8-Diazatricyclo[5.2.2.0¹,⁵]undecan-9-one core; natural products with proline Antimicrobial and cytotoxic activities
1,4,8-Trioxaspiro[4.6]undecan-9-one 110674-74-3 C₉H₁₄O₄ 186.21 Trioxa spiro system; smaller ring size (4.6 vs. 5.5) Building block in pharmaceuticals and agrochemicals
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives Variable Variable ~450–550 Triaza spiro system; METTL3 inhibitors Anticancer research (e.g., METTL3 inhibition)
3-Oxaspiro[5.5]undecan-9-one 1159280-53-1 C₁₀H₁₆O₂ 168.23 Single oxygen in spiro system Unspecified; likely used in organic synthesis

Key Comparisons

Heteroatom Composition and Reactivity
  • 3-(Fluoromethyl) analog : Fluorine substitution introduces electronegativity and metabolic stability, but its discontinuation suggests synthetic or stability limitations .
  • 1,4,8-Trioxaspiro[4.6]undecan-9-one : The trioxa system increases oxygen content, improving solubility but reducing nitrogen-mediated reactivity compared to diaza analogs .

Biological Activity

Overview

10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique arrangement of nitrogen and oxygen atoms within its structure. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor and its potential therapeutic applications in various disorders such as obesity and cardiovascular diseases.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. The compound can bind to various enzymes and receptors, leading to alterations in their activity which subsequently affect biological pathways. For instance, it has been noted for its inhibitory effects on key enzymes involved in metabolic processes, such as acetyl CoA carboxylase and neuropeptide Y receptors .

Enzyme Inhibition

Research indicates that this compound exhibits promising enzyme inhibition properties:

  • Acetyl CoA Carboxylase (ACC) : This enzyme plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making this compound a candidate for obesity treatment.
  • Neuropeptide Y Receptors : These receptors are involved in appetite regulation and energy homeostasis. Compounds that antagonize these receptors may help in weight management strategies .

Therapeutic Potential

The compound's biological activities suggest potential applications in treating various conditions:

  • Obesity : By inhibiting ACC and neuropeptide Y receptors, the compound may help reduce body weight and improve metabolic health.
  • Cardiovascular Disorders : Its ability to modulate metabolic pathways could also make it beneficial in managing cardiovascular diseases linked to obesity and metabolic syndrome .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's useful to compare it with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Features
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecaneSimilar spirocyclic structureLacks the methyl group at position 10
Spiro[5.5]undecane derivativesSimilar frameworkVarying functional groups or heteroatoms
1,9-Diazaspiro[5.5]undecane derivativesContains diaza linkagesOften fused with arene rings

The distinct combination of nitrogen and oxygen atoms within the spirocyclic structure of this compound contributes to its unique chemical reactivity and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the diazaspiro family:

  • Study on ACC Inhibition : A study highlighted that various diazaspiro compounds showed a trend where good inhibition of ACC was linked to effective modulation of related metabolic pathways. This suggests that structural modifications can enhance bioactivity against ACC .
  • Neuropeptide Y Antagonism : Another research focused on the binding affinities of diazaspiro derivatives against neuropeptide Y receptors, indicating that specific substitutions at certain positions significantly affect binding efficacy and therapeutic potential for obesity treatment .

Q & A

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) model its pharmacokinetics or reaction kinetics?

  • Methodological Answer : Integrate COMSOL with AI modules to simulate:
  • Physicochemical properties (logP, pKa) via QSPR models.
  • Microkinetic profiles of spirocycle formation using reaction-diffusion algorithms .

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